molecular formula C11H7Br2F3N4O B277498 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B277498
M. Wt: 428 g/mol
InChI Key: UNVRAFCRNPKZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the growth of cancer cells by targeting specific proteins that are involved in cell division and proliferation. Additionally, this compound has been found to inhibit the growth of fungi and bacteria by targeting specific enzymes that are involved in the synthesis of their cell walls.
Biochemical and Physiological Effects:
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been found to exhibit significant biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the growth of fungi and bacteria by disrupting their cell walls. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages and limitations for lab experiments. This compound has been found to exhibit significant biological activity, which makes it a promising candidate for the development of new drugs and therapies. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, this compound has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide. One potential direction is the development of new drugs and therapies based on the mechanism of action of this compound. Additionally, this compound could be studied for its potential use in the treatment of various diseases, including cancer and fungal infections. Furthermore, the synthesis of new derivatives of this compound could lead to the discovery of more potent and selective compounds with improved biological activity.

Synthesis Methods

The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with N-[3-(trifluoromethyl)phenyl]acetamide in the presence of a suitable reagent. The reaction is carried out under specific conditions, and the resulting product is purified through various techniques to obtain a pure compound.

Scientific Research Applications

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in various scientific research fields. This compound has been found to exhibit significant biological activity and has been studied for its potential use as an antifungal, antimicrobial, and anticancer agent. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.

properties

Product Name

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C11H7Br2F3N4O

Molecular Weight

428 g/mol

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C11H7Br2F3N4O/c12-9-18-10(13)20(19-9)5-8(21)17-7-3-1-2-6(4-7)11(14,15)16/h1-4H,5H2,(H,17,21)

InChI Key

UNVRAFCRNPKZPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)Br)Br)C(F)(F)F

Origin of Product

United States

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